molecular formula C18H21NO4 B14380090 N-(3-Hydroxy-4-methoxyphenyl)-N-methyl-3-propoxybenzamide CAS No. 90234-50-7

N-(3-Hydroxy-4-methoxyphenyl)-N-methyl-3-propoxybenzamide

Cat. No.: B14380090
CAS No.: 90234-50-7
M. Wt: 315.4 g/mol
InChI Key: XFGWYQDCNDCYGS-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-4-methoxyphenyl)-N-methyl-3-propoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxy group, a methoxy group, and a propoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxy-4-methoxyphenyl)-N-methyl-3-propoxybenzamide can be achieved through a multi-step process. One common method involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-hydroxy-4-methoxybenzaldehyde and 3-propoxybenzoic acid.

    Formation of Benzamide Core: The 3-propoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with N-methylamine to form N-methyl-3-propoxybenzamide.

    Coupling Reaction: The 3-hydroxy-4-methoxybenzaldehyde is then coupled with N-methyl-3-propoxybenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-4-methoxyphenyl)-N-methyl-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzamide core can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

N-(3-Hydroxy-4-methoxyphenyl)-N-methyl-3-propoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-4-methoxyphenyl)-N-methyl-3-propoxybenzamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, influencing their activity. Additionally, the benzamide core can interact with enzymes and receptors, modulating their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Hydroxy-4-methoxyphenyl)-N-methylbenzamide
  • N-(3-Hydroxy-4-methoxyphenyl)-N-methyl-3-ethoxybenzamide
  • N-(3-Hydroxy-4-methoxyphenyl)-N-methyl-3-butoxybenzamide

Uniqueness

N-(3-Hydroxy-4-methoxyphenyl)-N-methyl-3-propoxybenzamide is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity. The combination of hydroxy, methoxy, and propoxy groups provides a distinct chemical profile that can be exploited for various applications.

Properties

CAS No.

90234-50-7

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

N-(3-hydroxy-4-methoxyphenyl)-N-methyl-3-propoxybenzamide

InChI

InChI=1S/C18H21NO4/c1-4-10-23-15-7-5-6-13(11-15)18(21)19(2)14-8-9-17(22-3)16(20)12-14/h5-9,11-12,20H,4,10H2,1-3H3

InChI Key

XFGWYQDCNDCYGS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)N(C)C2=CC(=C(C=C2)OC)O

Origin of Product

United States

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